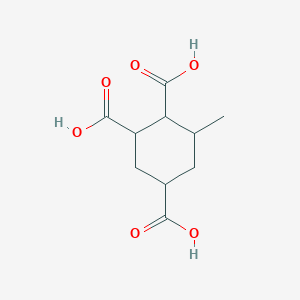
5-Chloro-N-(3-chloro-4-cyanophenyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(3-chloro-4-cyanophenyl)-2-hydroxybenzamide is a chemical compound with the molecular formula C14H8Cl2N2O2 It is characterized by the presence of chloro, cyano, and hydroxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(3-chloro-4-cyanophenyl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxybenzoic acid and 3-chloro-4-cyanophenylamine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) in a solvent such as dichloromethane (DCM).
Procedure: The 2-hydroxybenzoic acid is first activated by the coupling agent, followed by the addition of 3-chloro-4-cyanophenylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(3-chloro-4-cyanophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-chloro-N-(3-chloro-4-cyanophenyl)-2-benzamide.
Reduction: Formation of 5-chloro-N-(3-chloro-4-aminophenyl)-2-hydroxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-(3-chloro-4-cyanophenyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(3-chloro-4-cyanophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(3-chloro-4-cyanophenyl)-1-benzofuran-2-carboxamide
- 5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
Comparison
Compared to similar compounds, 5-Chloro-N-(3-chloro-4-cyanophenyl)-2-hydroxybenzamide is unique due to the presence of both chloro and hydroxy groups on the benzamide core. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
634186-14-4 |
|---|---|
Molecular Formula |
C14H8Cl2N2O2 |
Molecular Weight |
307.1 g/mol |
IUPAC Name |
5-chloro-N-(3-chloro-4-cyanophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-2-4-13(19)11(5-9)14(20)18-10-3-1-8(7-17)12(16)6-10/h1-6,19H,(H,18,20) |
InChI Key |
KKTCNPFSHWHNAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)
![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)

![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)



![6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12594461.png)
![Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-](/img/structure/B12594464.png)
![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)
